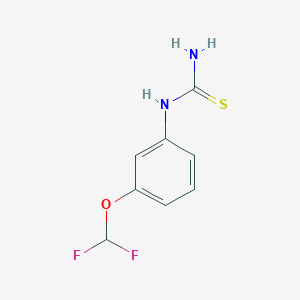

3-Difluoromethoxyphenylthiourea

Description

3-Difluoromethoxyphenylthiourea is a thiourea derivative characterized by a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 3-position and a thiourea (-NH-CS-NH₂) functional group. Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and electronic properties. The difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug development targeting enzymes or receptors sensitive to halogenated motifs .

Properties

Molecular Formula |

C8H8F2N2OS |

|---|---|

Molecular Weight |

218.23 g/mol |

IUPAC Name |

[3-(difluoromethoxy)phenyl]thiourea |

InChI |

InChI=1S/C8H8F2N2OS/c9-7(10)13-6-3-1-2-5(4-6)12-8(11)14/h1-4,7H,(H3,11,12,14) |

InChI Key |

KKBVWZKSFQMUKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)NC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethoxyphenylthiourea typically involves the reaction of 3-difluoromethoxyaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 3-Difluoromethoxyphenylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxyphenylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-Difluoromethoxyphenylthiourea has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Exhibits antibacterial, anticancer, and anti-inflammatory properties, making it valuable for drug development and biological studies.

Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Difluoromethoxyphenylthiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with electrophilic sites on target molecules, enhancing its reactivity and biological activity. In biological systems, it can inhibit enzymes and interfere with cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives with fluorinated aryl groups are a critical subclass due to their enhanced bioactivity and physicochemical properties. Below is a detailed comparison of 3-difluoromethoxyphenylthiourea with structurally related compounds, focusing on electronic effects, steric properties, and biological relevance.

3-(Trifluoromethyl)phenylthiourea (CAS 1736-70-5)

- Structural Differences: Substituent: The 3-position bears a trifluoromethyl (-CF₃) group instead of a difluoromethoxy (-OCF₂H) group. Electronic Effects: The -CF₃ group is a stronger electron-withdrawing group (σₚ = 0.54) compared to -OCF₂H (σₚ ≈ 0.45), influencing the aryl ring’s electron density and reactivity .

Physicochemical Properties :

- Biological Activity: 3-(Trifluoromethyl)phenylthiourea: Demonstrated inhibitory activity against tyrosine kinases and antimicrobial targets due to its strong electron-withdrawing -CF₃ group enhancing binding to hydrophobic pockets .

Diphenylamine Analogs (e.g., Tofenamic Acid)

- Structural Contrast : Diphenylamine derivatives lack the thiourea moiety but share aromatic fluorine substitution. For example, tofenamic acid has a -CF₃ group but is carboxylate-based .

- Functional Implications :

Tetrachloromonospirocyclotriphosphazenes

- Key Contrast: Phosphazenes rely on inorganic phosphorus-nitrogen backbones, whereas 3-difluoromethoxyphenylthiourea is organic with a sulfur-based functional group. Fluorination in both classes improves thermal stability, but thioureas offer greater versatility in supramolecular chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.